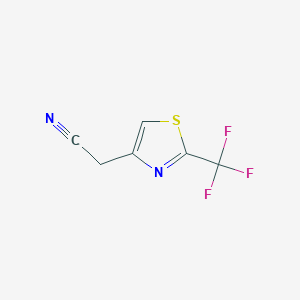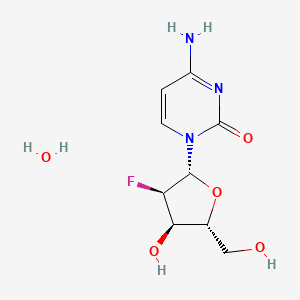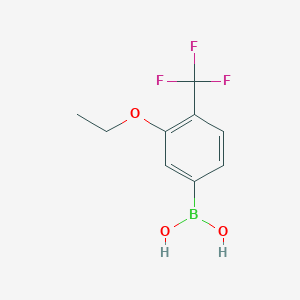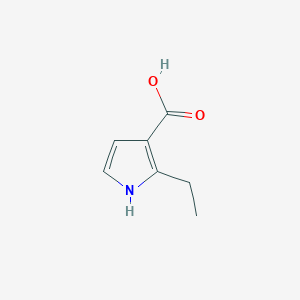
4,4,4-Trifluoro-1-phenylbutan-2-amine
Descripción general
Descripción
4,4,4-Trifluoro-1-phenylbutan-2-amine, or TFPA, is an organic compound composed of a trifluoromethyl group and a phenyl group attached to a butan-2-amine. It is a versatile compound with various applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Coordination Polymers
4,4,4-Trifluoro-1-phenylbutan-2-amine has been used in the preparation of copper(II) and zinc(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionato) compounds. These compounds form solid-state structures of coordination polymers, which are significant in material science and crystal engineering (Perdih, 2016).
Novel Chemical Reactions
The compound is involved in new and efficient chemical reactions. For instance, it reacts with iodobenzene diacetate under the assistance of Cu(II) and 2,2′-biimidazole at low temperatures, leading to unexpected chemical products (Zhou, Zeng, & Zou, 2010).
Complex Formation with Aromatic NH and OH Proton Donors
This compound plays a role in the formation of complexes with aromatic NH and OH proton donors. The structure of these complexes, formed by bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine as proton donor with aliphatic amines as proton acceptors, has been extensively studied (Castaneda, Denisov, & Schreiber, 2001).
Synthesis of Trifluoromethylated Amines and Amino Acids
It is used in the synthesis of functionalized α-trifluoromethylamines, demonstrating its utility in the field of organic synthesis and pharmaceuticals (Lebouvier et al., 2002).
Electrochemical Synthesis Applications
The compound is integral in the electrochemical synthesis of novel nanoparticles, showcasing its importance in nanotechnology and green chemistry (Goodarzi & Mirza, 2020).
Synthesis of Pharmacologically Active Compounds
It is used as an intermediate in the synthesis of pharmacologically active compounds like substituted triazoles and aminothiazoles, underscoring its relevance in medicinal chemistry (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXKGANEWGIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)







![5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1427499.png)


![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)